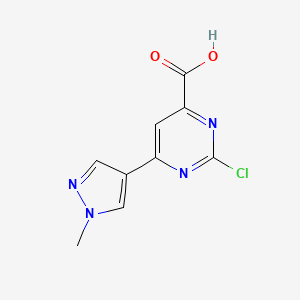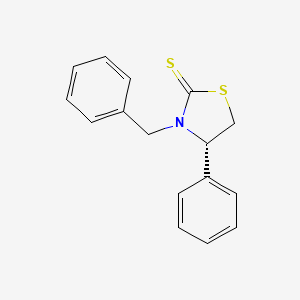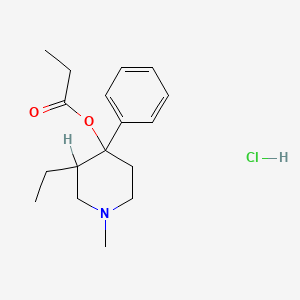
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride involves several steps. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve multicomponent reactions, cyclization, and hydrogenation processes to achieve the desired compound .
Analyse Des Réactions Chimiques
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-4-piperidinol propionate: This compound has a similar structure but different functional groups, leading to variations in its chemical and pharmacological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): This compound is a potent narcotic analgesic with a different mechanism of action and therapeutic applications.
4-ethynyl-1-methyl-4-piperidinol: This compound has a similar piperidine core but different substituents, affecting its reactivity and applications.
Propriétés
Numéro CAS |
63039-90-7 |
|---|---|
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
(3-ethyl-1-methyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H |
Clé InChI |
MHZBPWPPBRJQTI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



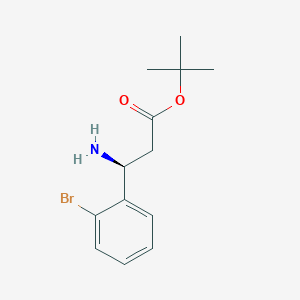
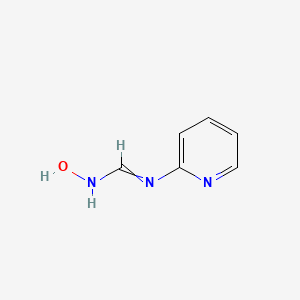


![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
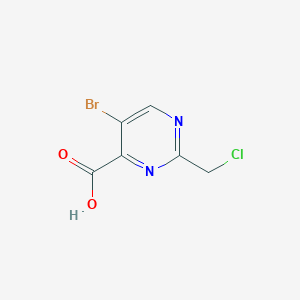
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
